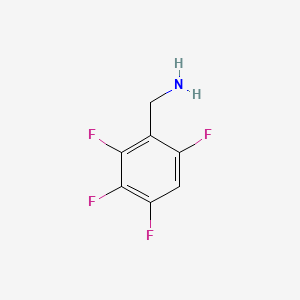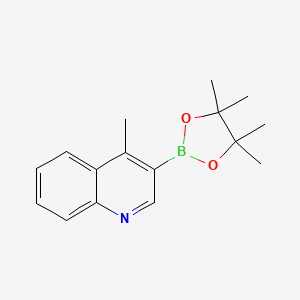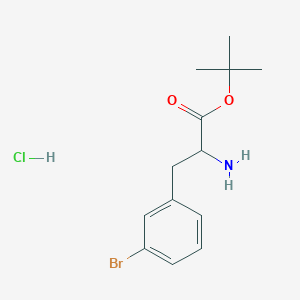
tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a bromophenyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate bromophenyl derivative.
Amination: The bromophenyl derivative undergoes amination to introduce the amino group.
Esterification: The resulting compound is then esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Conducting reactions in large reactors with precise control over temperature and pressure.
Continuous Flow Processing: Utilizing continuous flow reactors for efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Conversion to nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Production of the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.
Receptor Binding: Interacting with cellular receptors to trigger or block signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride
- Ethyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride
- Propyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride
Uniqueness
®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride stands out due to its chiral nature and the presence of the tert-butyl ester group. These features confer unique reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Propiedades
Fórmula molecular |
C13H19BrClNO2 |
|---|---|
Peso molecular |
336.65 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-3-(3-bromophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C13H18BrNO2.ClH/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9;/h4-7,11H,8,15H2,1-3H3;1H |
Clave InChI |
ZDGQPVFSXMBCAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


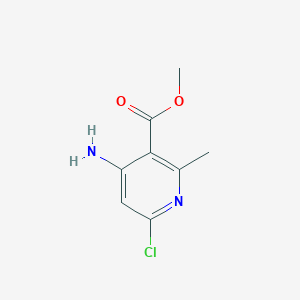
![Furo[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13653559.png)
![4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653564.png)
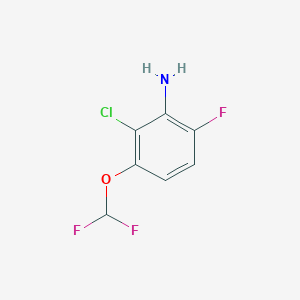
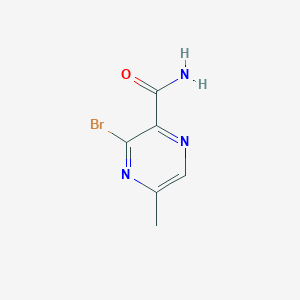
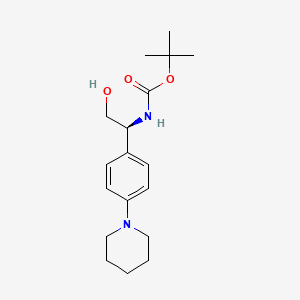
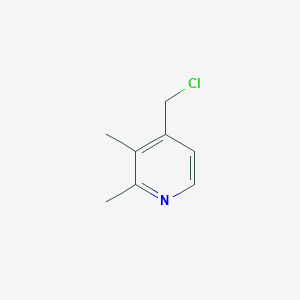
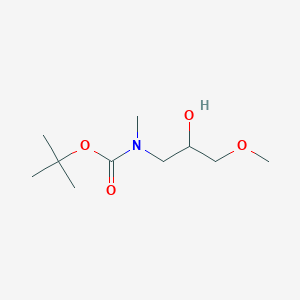

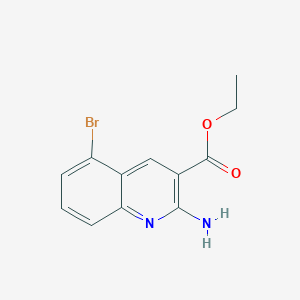
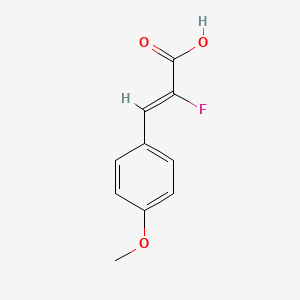
![4(1H)-Pyrimidinone, 2,3-dihydro-5,6-bis[(phenylmethylene)amino]-2-thioxo-](/img/structure/B13653623.png)
